REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6](Cl)=[N:7][C:8]([Cl:12])=[N:9][C:10]=1[CH3:11])=[O:4].C[O-].[Na+].C[C:18](O)=[O:19]>CO>[CH3:1][O:2][C:3]([C:5]1[C:6]([O:19][CH3:18])=[N:7][C:8]([Cl:12])=[N:9][C:10]=1[CH3:11])=[O:4] |f:1.2|
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Name
|
|
Quantity
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15.3 g
|
Type
|
reactant
|
Smiles
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COC(=O)C=1C(=NC(=NC1C)Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOMe
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
139 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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CC(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture is evaporated at reduced pressure
|
Type
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ADDITION
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Details
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The resulting residue is treated with sat. NaHCO3 (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (120 mL×3)
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Type
|
WASH
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Details
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The combined organic layers are washed with water (75 mL) and brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a cream-colored solid
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (1:3 ether/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=NC(=NC1C)Cl)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |